Cas no 289039-53-8 (1,4-Dibromo-2-ethylbenzene)
1,4-Dibromo-2-ethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dibromo-2-ethylbenzene
- 1,4-Dibromo-2-ethyl-benzene
- 2,5-Dibromoethylbenzene
- OR4524
- 289039-53-8
- AKOS024118878
- SCHEMBL196777
- DTXSID60596752
- MFCD00672998
- Benzene, 1,4-dibromo-2-ethyl-
- PS-11889
- CS-0205416
-
- MDL: MFCD00672998
- Inchi: 1S/C8H8Br2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
- InChI Key: OMHJVVBCCMLFMY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1CC)Br
Computed Properties
- Exact Mass: 261.89900
- Monoisotopic Mass: 261.899
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.707
- Boiling Point: 260.1°C at 760 mmHg
- Flash Point: 123.7°C
- Refractive Index: 1.576
- PSA: 0.00000
- LogP: 3.77400
- Solubility: Unable or difficult to mix
1,4-Dibromo-2-ethylbenzene Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1,4-Dibromo-2-ethylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Dibromo-2-ethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037720-250mg |
2,5-Dibromoethylbenzene |
289039-53-8 | 250mg |
£18.00 | 2022-02-28 | ||
| Fluorochem | 037720-1g |
2,5-Dibromoethylbenzene |
289039-53-8 | 1g |
£30.00 | 2022-02-28 | ||
| Fluorochem | 037720-5g |
2,5-Dibromoethylbenzene |
289039-53-8 | 5g |
£104.00 | 2022-02-28 | ||
| Fluorochem | 037720-25g |
2,5-Dibromoethylbenzene |
289039-53-8 | 25g |
£436.00 | 2022-02-28 | ||
| TRC | D425463-50mg |
1,4-Dibromo-2-ethylbenzene |
289039-53-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D425463-100mg |
1,4-Dibromo-2-ethylbenzene |
289039-53-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D425463-500mg |
1,4-Dibromo-2-ethylbenzene |
289039-53-8 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR4524-1g |
1,4-Dibromo-2-ethylbenzene |
289039-53-8 | 1g |
£24.00 | 2025-02-20 | ||
| Apollo Scientific | OR4524-5g |
1,4-Dibromo-2-ethylbenzene |
289039-53-8 | 5g |
£76.00 | 2025-02-20 | ||
| Apollo Scientific | OR4524-25g |
1,4-Dibromo-2-ethylbenzene |
289039-53-8 | 25g |
£256.00 | 2025-02-20 |
1,4-Dibromo-2-ethylbenzene Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1,4-Dibromo-2-ethylbenzene
1,4-Dibromo-2-ethylbenzene (CAS No. 289039-53-8): An Overview of Its Properties and Applications
1,4-Dibromo-2-ethylbenzene (CAS No. 289039-53-8) is a brominated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by its molecular formula C9H10Br2, which consists of a benzene ring substituted with two bromine atoms at the 1 and 4 positions and an ethyl group at the 2 position. The compound's structure and reactivity make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.
The synthesis of 1,4-Dibromo-2-ethylbenzene can be achieved through various methods, including bromination reactions of substituted benzene derivatives. One common approach involves the bromination of 1,4-dibromobenzene with ethyl bromide in the presence of a suitable catalyst. This method provides a high yield and purity of the desired product, making it a preferred route for industrial-scale production. Recent advancements in catalytic chemistry have further optimized this process, reducing reaction times and minimizing byproduct formation.
In the realm of pharmaceutical research, 1,4-Dibromo-2-ethylbenzene has shown promise as a building block for the synthesis of novel drugs. Its bromine substituents can be readily functionalized through various chemical transformations, allowing for the creation of diverse molecular structures with potential therapeutic properties. For instance, studies have explored its use in the development of antiviral agents and anticancer drugs. The ability to introduce functional groups at specific positions on the benzene ring enhances the compound's versatility and opens up new avenues for drug discovery.
Beyond pharmaceutical applications, 1,4-Dibromo-2-ethylbenzene has also found utility in materials science. Its unique electronic properties make it suitable for use in the synthesis of conductive polymers and other advanced materials. Research in this area has focused on developing materials with enhanced electrical conductivity and mechanical strength, which have potential applications in electronics, energy storage, and sensors. The compound's stability under various conditions ensures that it can be used in a wide range of processing techniques without degradation.
The environmental impact of 1,4-Dibromo-2-ethylbenzene is another important consideration. Studies have shown that while the compound itself is relatively stable and does not pose significant environmental risks when handled properly, its degradation products should be monitored to ensure they do not have adverse effects on ecosystems. Green chemistry principles are increasingly being applied to the synthesis and use of this compound to minimize its environmental footprint and promote sustainable practices.
In conclusion, 1,4-Dibromo-2-ethylbenzene (CAS No. 289039-53-8) is a versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an attractive intermediate for the development of novel compounds with potential therapeutic and technological benefits. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.
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